Cas no 25948-13-4 (2-(3-Methoxypropylamino)-5-nitropyridine)

2-(3-Methoxypropylamino)-5-nitropyridine structure
25948-13-4 structure
Product Name:2-(3-Methoxypropylamino)-5-nitropyridine
CAS No:25948-13-4
MF:C9H13N3O3
MW:211.217821836472
CID:266544
PubChem ID:141255
Update Time:2025-04-24

2-(3-Methoxypropylamino)-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinamine,N-(3-methoxypropyl)-5-nitro-
    • N-(3-methoxypropyl)-5-nitropyridin-2-amine
    • N-(3-METHOXYPROPYL)-5-NITROPYRIDINE-2-AMINE
    • D74371
    • 2-N-(3-Methoxypropylamino)-5-nitropyridine
    • CS-0081662
    • KS-5425
    • AKOS008994890
    • 2-(3-METHOXYPROPYLAMINO)-5-NITROPYRIDINE
    • NSC 100741
    • NSC-100741
    • Pyridine, 2-(3-methoxypropylamino)-5-nitro-
    • DTXSID20180616
    • 25948-13-4
    • NSC100741
    • 2-(3-Methoxypropylamino)-5-nitropyridine
    • MDL: M169099
    • Inchi: 1S/C9H13N3O3/c1-15-6-2-5-10-9-4-3-8(7-11-9)12(13)14/h3-4,7H,2,5-6H2,1H3,(H,10,11)
    • InChI Key: XRNKQYFNGGZNCN-UHFFFAOYSA-N
    • SMILES: O(C)CCCNC1C=CC(=CN=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 211.09579
  • Monoisotopic Mass: 211.09569129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 80Ų

Experimental Properties

  • PSA: 77.29

2-(3-Methoxypropylamino)-5-nitropyridine Pricemore >>

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Additional information on 2-(3-Methoxypropylamino)-5-nitropyridine

Introduction to 2-Pyridinamine, N-(3-methoxypropyl)-5-nitro-

The compound 2-Pyridinamine, specifically N-(3-methoxypropyl)-5-nitro-2-pyridinamine (CAS No. 25948-13-4), is a pyridine derivative that has garnered significant attention in the field of biomedical research. This compound belongs to the class of heterocyclic aromatic compounds, which are known for their diverse applications in pharmaceuticals and medicinal chemistry.

2-Pyridinamine is characterized by a six-membered ring containing one nitrogen atom, with an amine group at position 2. The substitution pattern includes a nitro group at position 5 and a methoxypropyl chain attached to the nitrogen at position 2. This unique structure makes it a promising candidate for drug discovery and biological research.

In recent years, there has been a growing interest in compounds like N-(3-methoxypropyl)-5-nitro-2-pyridinamine due to their potential applications in anticancer therapy. Studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, making it a valuable tool for exploring novel therapeutic strategies.

The development of pyridine-based drugs has been a focal point in medicinal chemistry. The presence of the nitro group at position 5 adds an additional layer of complexity to this compound, as it introduces both electronic and steric effects that can influence its bioavailability and pharmacokinetics.

One of the key advantages of N-(3-methoxypropyl)-5-nitro-2-pyridinamine is its ability to act as a template molecule for further structural modifications. This allows researchers to explore variations in the side chain and substituents, potentially leading to the development of more potent and selective drugs.

Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, making it more accessible for research purposes. The use of modern recombinant technologies and green chemistry approaches has further enhanced the scalability and sustainability of its synthesis.

From a biological perspective, 2-Pyridinamine derivatives have shown promise in targeting various enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The specific substitutions in N-(3-methoxypropyl)-5-nitro-2-pyridinamine may confer additional benefits, including improved cellular uptake and metabolic stability.

As research into this compound continues to evolve, it is expected that new insights will emerge regarding its mechanism of action and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the pace of discovery in this field.

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